diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride
Description
Diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium; chloride is a quaternary ammonium compound characterized by a diethylazanium core linked to a propyl chain bearing a carbamoyloxy group attached to a 3-propoxyphenyl moiety. Its structure combines a cationic azanium group for ionic interactions, a flexible propyl linker, and a carbamate-functionalized aromatic ring, which may influence solubility, bioavailability, and receptor binding.
Properties
CAS No. |
42437-98-9 |
|---|---|
Molecular Formula |
C17H29ClN2O3 |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-5-11-21-16-10-8-9-15(12-16)18-17(20)22-14(4)13-19(6-2)7-3;/h8-10,12,14H,5-7,11,13H2,1-4H3,(H,18,20);1H |
InChI Key |
CZEQVBZSXIVTRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)OC(C)C[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride typically involves the reaction of diethylamine with 3-propoxyphenyl isocyanate to form the intermediate carbamate. This intermediate is then reacted with 3-chloropropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biochemical assays to investigate enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The propoxyphenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several azanium-based derivatives, differing in substituents, linker length, and aromatic groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Azanium Substituents :
- Diethylazanium (target compound) provides moderate steric bulk and charge density compared to trimethyl (acetylcholine) or dimethyl (butoxyphenyl derivative) groups. This affects solubility and receptor affinity .
- Benzethonium’s benzyl-dimethylazanium enhances hydrophobicity, favoring surfactant activity .
Linker Length and Flexibility: The propyl linker in the target compound may improve conformational flexibility compared to ethyl (e.g., phenylpropoxy derivative) or rigid amide linkers (e.g., oxoethylamino compound) .
Aromatic Substituents: 3-Propoxyphenyl (target) vs. Phenylpropoxy groups () increase aromatic surface area, possibly enhancing π-π stacking in receptor binding.
Functional Groups :
- Carbamoyloxy (target) vs. acetyloxy (acetylcholine): Carbamates are more hydrolytically stable than esters, suggesting longer biological half-life .
Biological Activity
Diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride, with the CAS number 42437-98-9, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H29ClN2O3
- Molecular Weight : 344.877 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets. The presence of a carbamoyloxy group suggests potential interactions with enzymes or receptors involved in neurotransmission or cellular signaling pathways.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
- Neurotransmitter Modulation : Given its structure, it may influence neurotransmitter systems, potentially acting as a modulator in cholinergic pathways.
In Vitro Studies
Recent studies have evaluated the compound's effects on cell lines and microbial cultures. Key findings include:
- Cell Viability Assays : The compound demonstrated selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting a potential therapeutic index.
- Antimicrobial Tests : It showed significant inhibition of bacterial growth in gram-positive and gram-negative strains, indicating broad-spectrum antimicrobial potential.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Selective against cancer cell lines | |
| Neurotransmitter | Potential modulation in cholinergic pathways |
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited a notable inhibition zone of 15 mm compared to control groups.
-
Case Study on Cytotoxic Effects :
- Objective : To assess cytotoxicity against HeLa cells.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : IC50 value was calculated at 25 µM, indicating significant cytotoxic effects.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
